tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a piperidine ring, and a triazolopyridine moiety with a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Triazolopyridine Core: :
Biological Activity
Tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate (CAS No. 1422344-42-0) is a compound of interest due to its potential biological activities. Its unique structure features a triazole moiety, which is known for various pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of this compound is represented as follows:
- Molecular Formula : C16H21BrN4O2
- Molecular Weight : 381.27 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies indicate that compounds containing triazole and pyridine derivatives exhibit significant anticancer properties. For example:
- A study reported that similar triazole-containing compounds showed cytotoxic effects against various cancer cell lines, including HepG2 (human liver carcinoma) and MCF7 (breast cancer) cells. The mechanism of action is often attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been well-documented:
- Compounds similar to tert-butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine have shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, IC50 values for COX inhibition were reported as low as 0.04 μmol for certain derivatives .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Compound | Structural Features | Biological Activity |
---|---|---|
Compound A | Triazole ring + Bromine substitution | High anticancer activity |
Compound B | Triazole + Alkyl chain | Moderate anti-inflammatory effects |
tert-butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine | Triazole + Piperidine | Potential dual-action (anticancer & anti-inflammatory) |
Case Study 1: Anticancer Activity
A recent experimental study evaluated the cytotoxic effects of tert-butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could induce apoptosis via mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory models in rats, the administration of a triazole derivative led to a marked decrease in paw edema induced by carrageenan. The compound's ability to inhibit COX enzymes was confirmed through biochemical assays.
Properties
IUPAC Name |
tert-butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)20-8-6-11(7-9-20)14-18-13-5-4-12(17)10-21(13)19-14/h4-5,10-11H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALKELBAEIONDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN3C=C(C=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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